2-Cyano-5-cyclopropoxypyridine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-cyclopropoxypyridine-4-sulfonamide is a chemical compound with the molecular formula C9H9N3O3S and a molecular weight of 239.25 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-cyclopropoxypyridine-4-sulfonamide typically involves the reaction of thiols with amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, streamlining the synthetic route and reducing waste generation . The reaction conditions often involve oxidative coupling, which is a highly efficient and environmentally friendly process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The use of readily available low-cost commodity chemicals such as thiols and amines makes this method economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-cyclopropoxypyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions can include various derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Cyano-5-cyclopropoxypyridine-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-5-cyclopropoxypyridine-4-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts bacterial DNA synthesis, leading to the antibacterial effects of sulfonamides .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-Cyano-5-cyclopropoxypyridine-4-sulfonamide include other sulfonamides such as sulfamethazine and sulfadiazine .
Uniqueness
What sets this compound apart from other sulfonamides is its unique structure, which includes a cyano group and a cyclopropoxy group attached to the pyridine ring. This unique structure may confer specific chemical and biological properties that are distinct from other sulfonamides .
Properties
Molecular Formula |
C9H9N3O3S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-cyano-5-cyclopropyloxypyridine-4-sulfonamide |
InChI |
InChI=1S/C9H9N3O3S/c10-4-6-3-9(16(11,13)14)8(5-12-6)15-7-1-2-7/h3,5,7H,1-2H2,(H2,11,13,14) |
InChI Key |
PADILXIJJLQSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(N=C2)C#N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.